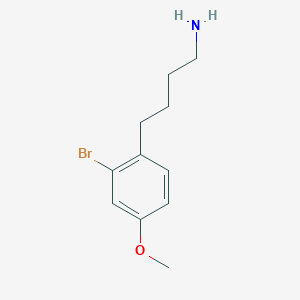

4-(2-Bromo-4-methoxyphenyl)butan-1-amine

Beschreibung

Eigenschaften

Molekularformel |

C11H16BrNO |

|---|---|

Molekulargewicht |

258.15 g/mol |

IUPAC-Name |

4-(2-bromo-4-methoxyphenyl)butan-1-amine |

InChI |

InChI=1S/C11H16BrNO/c1-14-10-6-5-9(11(12)8-10)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3 |

InChI-Schlüssel |

ADQWHKCMXKNCPJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)CCCCN)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination of 4-Methoxyphenol

The synthesis begins with bromination of 4-methoxyphenol to introduce the ortho-bromo substituent. Electrophilic aromatic substitution using bromine (Br₂) in dichloromethane at 0–5°C achieves selective bromination at the 2-position, yielding 2-bromo-4-methoxyphenol. Catalytic iron(III) bromide (FeBr₃) enhances regioselectivity, with yields exceeding 85% under optimized conditions.

Coupling with Butenylamine

The phenolic hydroxyl group of 2-bromo-4-methoxyphenol is converted to a triflate using trifluoromethanesulfonic anhydride (Tf₂O), enabling nucleophilic substitution with butenylamine (CH₂=CHCH₂CH₂NH₂). This step forms 4-(2-bromo-4-methoxyphenyl)but-3-en-1-amine, though competing elimination reactions necessitate careful temperature control (50–60°C) and excess amine to suppress side products.

Hydrogenation of the Alkene

The terminal alkene is reduced via catalytic hydrogenation using palladium on carbon (Pd/C, 10 wt%) under 3 atm H₂ in ethanol. This step saturates the double bond, yielding the target primary amine with >90% conversion.

Advantages : High regioselectivity in bromination; straightforward reduction.

Limitations : Triflate intermediate requires anhydrous conditions; moderate coupling efficiency (~65%).

Reductive Amination of 4-(2-Bromo-4-methoxyphenyl)butan-2-one

Synthesis of the Ketone Intermediate

4-(2-Bromo-4-methoxyphenyl)butan-2-one is prepared via Friedel-Crafts acylation of 2-bromo-4-methoxybenzene with butyryl chloride (CH₃CH₂CH₂COCl) in the presence of AlCl₃. The reaction proceeds at 25°C for 12 hours, yielding the ketone in 78% isolated yield.

Reductive Amination

The ketone undergoes reductive amination using ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction selectively produces the primary amine via a two-step mechanism:

- Imine formation between the ketone and ammonia.

- Borohydride reduction of the imine to the amine.

Yields range from 60–70%, with unreacted ketone recoverable via distillation.

Advantages : Avoids hazardous bromination reagents; scalable for industrial production.

Limitations : Requires strict pH control (pH 6–7); lower overall yield compared to Route 1.

Azide Synthesis and Staudinger Reduction

Bromide-to-Azide Conversion

In this method, 4-(2-bromo-4-methoxyphenyl)butan-1-ol is treated with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C, displacing bromide to form the corresponding azide. The reaction achieves 95% conversion within 6 hours.

Staudinger Reaction and Hydrolysis

The azide undergoes Staudinger reaction with triphenylphosphine (PPh₃) in tetrahydrofuran (THF), forming an iminophosphorane intermediate. Hydrolysis with aqueous HCl yields the primary amine, with an overall yield of 82% from the alcohol precursor.

Comparative Analysis of Synthetic Methods

Key Observations :

- Route 3 offers the highest yield but poses safety risks due to azide intermediates.

- Route 2 is preferred for large-scale synthesis despite lower yields, as it avoids bromine and azides.

- Route 1 remains valuable for laboratory-scale preparations requiring precise regiochemistry.

Industrial-Scale Adaptations

Continuous Flow Bromination

Recent advancements employ microreactors for brominating 4-methoxyphenol, improving heat dissipation and selectivity. A tubular reactor with Br₂ and FeBr₃ at 10°C achieves 92% conversion with 99% ortho-selectivity.

Catalytic Amination Technologies

Palladium-catalyzed amination of 4-(2-bromo-4-methoxyphenyl)but-1-ene using ammonia gas (NH₃) under 50 bar pressure provides a one-step route to the target amine. This method, while nascent, reduces step count and improves atom economy.

Mechanistic Insights

Bromination Regiochemistry

The ortho-directing effect of the methoxy group in 4-methoxyphenol arises from its electron-donating resonance, which stabilizes the arenium ion intermediate at the 2-position during electrophilic attack.

Reductive Amination Selectivity

Sodium cyanoborohydride selectively reduces imine intermediates over ketones due to its mild reducing power, preventing over-reduction to secondary amines.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 4-(2-Bromo-4-methoxyphenyl)butan-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-(2-Bromo-4-methoxyphenyl)butan-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of brominated phenyl derivatives on biological systems. It is also used in the development of bioactive molecules and pharmaceuticals.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the synthesis of pharmacologically active compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 4-(2-Bromo-4-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets in biological systems. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Key Observations :

Physicochemical Properties

Key Observations :

Key Observations :

Q & A

Q. What are the optimal synthetic routes for 4-(2-Bromo-4-methoxyphenyl)butan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a phenyl precursor followed by amination and methoxylation. Key steps include:

- Bromination : Use of brominating agents (e.g., Br₂ with a Lewis acid catalyst) to introduce the bromo group at the 2-position of the phenyl ring.

- Amination : Reductive amination of a ketone intermediate (e.g., 4-(4-methoxyphenyl)butan-2-one) using NaBH₄ or LiAlH₄ to form the amine backbone .

- Methoxylation : Introduction of the methoxy group via nucleophilic substitution or Ullmann-type coupling under controlled pH and temperature .

Optimization : Yield is maximized by maintaining inert atmospheres (N₂/Ar), using anhydrous solvents (e.g., THF), and precise temperature control (60–80°C for amination). By-products, such as over-brominated analogs, are minimized via stoichiometric adjustments .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- NMR Spectroscopy :

- ¹H NMR : Identifies methoxy (-OCH₃, δ 3.7–3.9 ppm) and amine (-NH₂, δ 1.5–2.0 ppm) protons. Aromatic protons (δ 6.8–7.4 ppm) confirm substitution patterns .

- ¹³C NMR : Distinguishes carbons adjacent to bromine (C-Br, δ 115–125 ppm) and methoxy groups (C-O, δ 55–60 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (e.g., m/z 258.04 for C₁₁H₁₅BrNO⁺) and fragmentation patterns (e.g., loss of -NH₂ or -OCH₃ groups) .

- FTIR : Detects N-H stretches (3300–3500 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .

Advanced Research Questions

Q. How do the electron-withdrawing bromo and electron-donating methoxy groups influence the compound’s reactivity in cross-coupling reactions?

The bromo group acts as an ortho/para-directing electron-withdrawing group, enhancing electrophilic substitution at the 4-position. Conversely, the methoxy group is a strong para-directing electron donor, creating regioselectivity conflicts.

- Experimental Design : Use Suzuki-Miyaura coupling with Pd catalysts to test reactivity. The bromo group typically undergoes coupling (e.g., with aryl boronic acids), while the methoxy group stabilizes intermediates via resonance .

- Data Contradictions : Conflicting reports on coupling efficiency (40–85% yields) may arise from solvent polarity (DMF vs. THF) or catalyst loading (1–5 mol% Pd). Control experiments with model compounds (e.g., 4-bromophenyl analogs) can isolate substituent effects .

Q. What strategies resolve discrepancies in reported biological activity data across pharmacological studies?

- Variable Controls : Ensure consistent salt forms (e.g., hydrochloride vs. freebase), as protonation affects membrane permeability .

- Assay Standardization : Use validated models (e.g., serotonin transporter binding assays) and reference standards (e.g., fluoxetine for SSRI activity) .

- Meta-Analysis : Re-evaluate datasets using multivariate regression to account for variables like purity (HPLC ≥95%) or solvent (DMSO vs. saline) .

Q. How can computational models (e.g., PCP-SAFT) predict physicochemical properties of this amine, and what are their limitations?

- Model Adaptation : PCP-SAFT parameters (e.g., hydrogen-bonding asymmetry) are calibrated using experimental data (vapor-liquid equilibrium, solubility). For amines, include dipole-dipole interactions and amine-specific association terms .

- Challenges : Poor prediction of azeotropic behavior in amine/ketone mixtures due to inadequate hydrogen-bonding descriptors. Hybrid DFT/MD simulations may improve accuracy .

Methodological Guidance

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., Br₂, LiAlH₄) .

- Waste Disposal : Neutralize amine residues with dilute HCl before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.